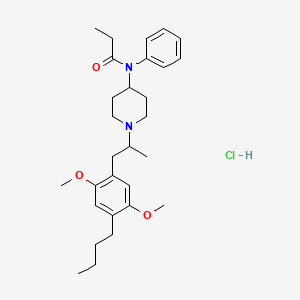
N-(DOBU) Fentanyl hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(DOBU) Fentanyl hydrochloride is a synthetic opioid analgesic categorized as a phenethylamine. It is structurally similar to known opioids and is regulated as a Schedule I compound in the United States . This compound is primarily used for research and forensic applications due to its potent analgesic properties.
Preparation Methods
The synthesis of N-(DOBU) Fentanyl hydrochloride involves several steps. The general synthetic route for fentanyl analogs includes the following steps :
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in a reducing environment.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Acylation: The final step involves reacting 4-anilino-N-phenethylpiperidine with propionyl chloride in the presence of halogenated hydrocarbons, followed by isolation and purification of the product.
Chemical Reactions Analysis
N-(DOBU) Fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(DOBU) Fentanyl hydrochloride is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science . Some of its applications include:
Analgesic Research: Studying its potent analgesic properties and potential therapeutic uses.
Receptor Studies: Investigating its interaction with opioid receptors to understand pain mechanisms.
Forensic Analysis: Used as a reference standard in forensic toxicology to identify and quantify fentanyl analogs in biological samples.
Mechanism of Action
N-(DOBU) Fentanyl hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . This binding activates G-proteins, leading to the downregulation of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The reduction in cAMP levels decreases the influx of calcium ions, resulting in reduced neurotransmitter release and analgesia.
Comparison with Similar Compounds
N-(DOBU) Fentanyl hydrochloride is similar to other fentanyl analogs such as N-(DOB) Fentanyl hydrochloride and N-(DOM) Fentanyl hydrochloride . it is unique due to its specific structural modifications, which may result in different pharmacological properties and potency. Other similar compounds include:
Furanylfentanyl: Another potent fentanyl analog used in research and forensic applications.
Carfentanil: A highly potent fentanyl analog used primarily in veterinary medicine.
This compound’s unique structural features and potent analgesic properties make it a valuable compound for scientific research and forensic analysis.
Properties
Molecular Formula |
C29H43ClN2O3 |
|---|---|
Molecular Weight |
503.1 g/mol |
IUPAC Name |
N-[1-[1-(4-butyl-2,5-dimethoxyphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C29H42N2O3.ClH/c1-6-8-12-23-20-28(34-5)24(21-27(23)33-4)19-22(3)30-17-15-26(16-18-30)31(29(32)7-2)25-13-10-9-11-14-25;/h9-11,13-14,20-22,26H,6-8,12,15-19H2,1-5H3;1H |
InChI Key |
UARNEBCKLLPPCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1OC)CC(C)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)CC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride](/img/structure/B10783439.png)
![4,5-dimethyl-2-[[(Z)-4-[3-(piperidin-1-ylmethyl)phenoxy]but-2-enyl]amino]-1H-pyrimidin-6-one](/img/structure/B10783450.png)
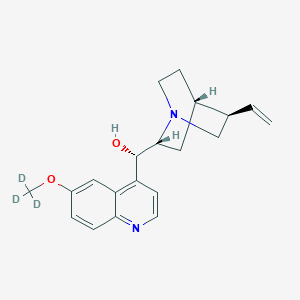

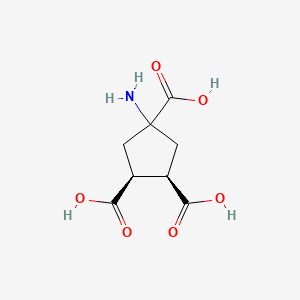
![4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783482.png)
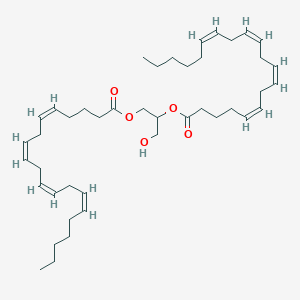
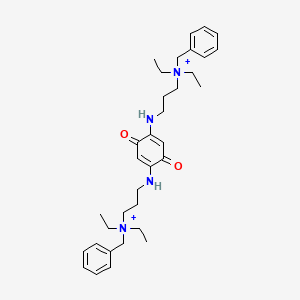
![4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-benzamide hydrate](/img/structure/B10783493.png)
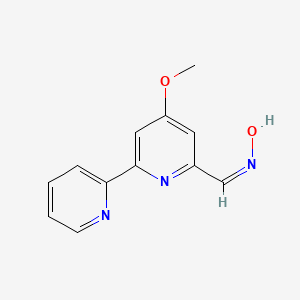
![(2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid](/img/structure/B10783504.png)
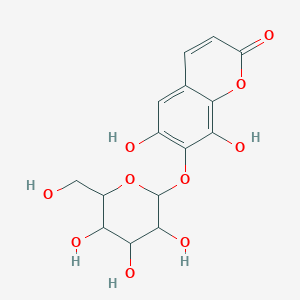
![(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783549.png)
![Dimethyl 1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783554.png)
